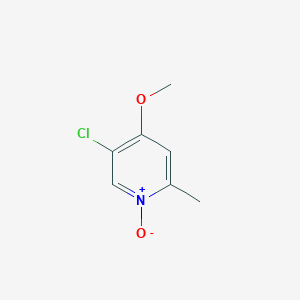
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium is a heterocyclic organic compound with the molecular formula C6H6ClNO2 This compound is part of the pyridine family, characterized by a nitrogen atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methylpyridine.
Oxidation: The final step involves the oxidation of the pyridine ring to form the 1-oxidopyridin-1-ium moiety. This can be accomplished using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxidopyridin-1-ium moiety back to the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: Pyridine derivatives with reduced oxidation states.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium involves its interaction with specific molecular targets. The oxidopyridin-1-ium moiety can participate in redox reactions, influencing cellular processes. The chlorine and methoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine-N-oxide: Similar structure but lacks the methoxy group.
5-Chloro-2-methoxypyridine-N-oxide: Similar structure but lacks the methyl group.
2,3-Dimethylpyridine-N-oxide: Similar structure but lacks the chlorine and methoxy groups.
Uniqueness
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium is unique due to the combination of chlorine, methoxy, and methyl groups along with the oxidopyridin-1-ium moiety
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
5-chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8ClNO2/c1-5-3-7(11-2)6(8)4-9(5)10/h3-4H,1-2H3 |
InChI Key |
WRCSSOWMKODHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















